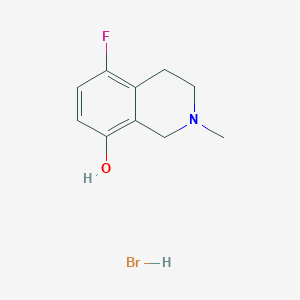

5-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrobromide

説明

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C10H12FNO·HBr It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

特性

IUPAC Name |

5-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.BrH/c1-12-5-4-7-8(6-12)10(13)3-2-9(7)11;/h2-3,13H,4-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPSKNSAGIPGJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C=CC(=C2C1)O)F.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1,2,3,4-tetrahydroisoquinoline and fluorinating agents.

Hydroxylation: The hydroxyl group at the 8-position is introduced via hydroxylation reactions, often using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification techniques to ensure high-quality product.

化学反応の分析

Types of Reactions

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to its corresponding tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that 5-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol; hydrobromide exhibits significant anticancer properties. A study conducted by the National Cancer Institute (NCI) assessed the compound against various cancer cell lines. The results highlighted its ability to inhibit cell growth effectively, with mean GI50 values indicating promising potential for further development as an anticancer agent .

Table 1: Anticancer Efficacy of 5-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol; hydrobromide

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| A549 (Lung) | 15.72 | 50.68 |

| MCF7 (Breast) | TBD | TBD |

| HeLa (Cervical) | TBD | TBD |

Note: TBD indicates data not provided in the source material.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that derivatives of isoquinoline exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 5-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol; hydrobromide have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections .

Table 2: Antimicrobial Efficacy of Isoquinoline Derivatives

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Mycobacterium smegmatis | 16 | 6.25 |

| Pseudomonas aeruginosa | TBD | TBD |

| Candida albicans | TBD | TBD |

Note: Values for some microorganisms are not available.

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties. A study involving selective phosphodiesterase inhibitors indicated that similar tetrahydroquinoline derivatives could modulate inflammatory responses through the regulation of cAMP levels, which are crucial in inflammatory pathways . This opens avenues for exploring its use in treating autoimmune diseases and chronic inflammatory conditions.

Case Studies and Research Findings

Several case studies have documented the therapeutic potential of 5-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol; hydrobromide:

- Anticancer Study : A comprehensive study assessed the compound's efficacy against a panel of approximately sixty cancer cell lines using established NCI protocols. The findings revealed that it effectively inhibited tumor cell growth, indicating its potential as a lead compound for drug development.

- Antimicrobial Screening : In vitro tests demonstrated significant antimicrobial activity against both bacterial and fungal strains. The presence of specific functional groups in the isoquinoline structure was linked to enhanced activity.

- Inflammatory Response Modulation : Research highlighted the compound's ability to influence cAMP levels, suggesting it could be beneficial in managing conditions characterized by excessive inflammation.

作用機序

The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine and hydroxyl groups.

5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl and hydroxyl groups.

8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine group.

Uniqueness

5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.

生物活性

5-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol; hydrobromide is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

5-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol; hydrobromide is characterized by its unique molecular structure, which contributes to its biological activity. The compound's molecular formula is with a molecular weight of approximately 258.09 g/mol.

Anticancer Properties

Research indicates that isoquinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to 5-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol have shown effectiveness in inhibiting cancer cell proliferation. A study demonstrated that derivatives of isoquinoline could induce apoptosis in various cancer cell lines through the activation of caspase pathways .

Neuroprotective Effects

The neuroprotective potential of 5-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol has been evaluated in the context of neurodegenerative diseases such as Parkinson's disease. Compounds within this class have been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. Specifically, they may enhance dopamine release and reduce neuroinflammation .

Antimicrobial Activity

The antimicrobial properties of isoquinoline derivatives have also been documented. Studies suggest that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

The biological activities of 5-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It can influence key signaling pathways that regulate cell survival and apoptosis.

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, thereby protecting cells from oxidative damage.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of isoquinoline derivatives and tested their anticancer activity against human cancer cell lines. The results indicated that 5-Fluoro derivatives exhibited potent cytotoxic effects, particularly against breast and lung cancer cells .

Neuroprotective Study

A preclinical trial investigated the effects of 5-Fluoro-2-methyl-3,4-dihydroisoquinoline on a Parkinson's disease model in rodents. The findings revealed that treatment with the compound led to significant improvements in motor function and reduced neurodegeneration markers compared to untreated controls .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。